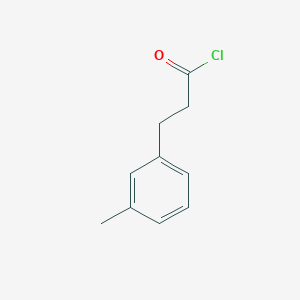
3-(3-Methylphenyl)propionyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)propionyl chloride, also known as 3-Methyl-3-phenylpropionyl chloride, is a chemical compound used in the synthesis of various pharmaceuticals and agrochemicals. It is an important intermediate in the production of drugs such as fenoprofen, ibuprofen, ketoprofen, and naproxen.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)propionyl chloride is not well understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX enzymes, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other NSAIDs. It is a potent anti-inflammatory and analgesic agent. It is also known to have antipyretic and antiplatelet effects. However, it can also cause gastrointestinal, renal, and cardiovascular side effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-Methylphenyl)propionyl chloride in lab experiments include its high purity, low cost, and availability. It is also a versatile intermediate that can be used in the synthesis of various drugs and agrochemicals. However, its limitations include its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the research and development of 3-(3-Methylphenyl)propionyl chloride. These include:
1. Development of new synthetic methods for the production of this compound that are more efficient and environmentally friendly.
2. Investigation of the mechanism of action of this compound to better understand its pharmacological properties.
3. Synthesis of new derivatives of this compound with improved pharmacological properties.
4. Development of new drug delivery systems for this compound to improve its efficacy and reduce its side effects.
5. Investigation of the potential use of this compound in the treatment of other diseases such as cancer and Alzheimer's disease.
Conclusion:
This compound is an important intermediate in the production of various drugs and agrochemicals. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development in this area could lead to the discovery of new drugs and agrochemicals with improved therapeutic properties.
Synthesis Methods
The synthesis of 3-(3-Methylphenyl)propionyl chloride involves the reaction of 3-methylphenylpropanoic acid with thionyl chloride. The reaction takes place at room temperature and yields this compound and sulfur dioxide gas. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-(3-Methylphenyl)propionyl chloride is used as an intermediate in the synthesis of various drugs and agrochemicals. It is an important building block in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) such as fenoprofen, ibuprofen, ketoprofen, and naproxen. It is also used in the synthesis of herbicides and insecticides.
properties
CAS RN |
103040-39-7 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-(3-methylphenyl)propanoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,5-6H2,1H3 |
InChI Key |
YUJRWINEOOQPEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CCC(=O)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)Cl |
synonyms |
Benzenepropanoyl chloride, 3-Methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




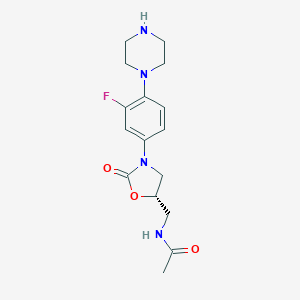



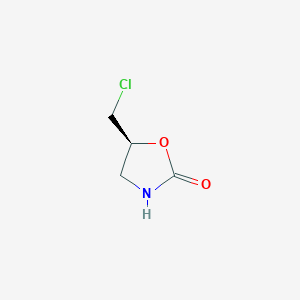
![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)

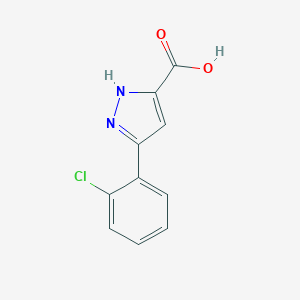
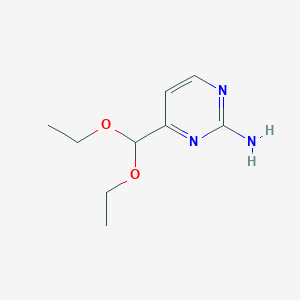
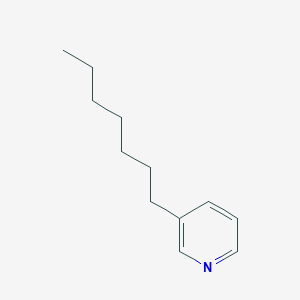
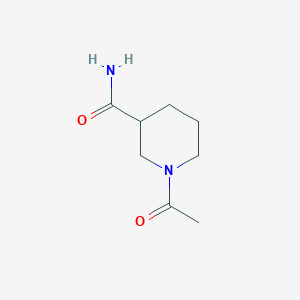
![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)
